Molecular structure of 3-Ethyl-4-methoxybenzoic acid methyl ester
Molecular structure of 3-Ethyl-4-methoxybenzoic acid methyl ester
The following technical guide details the molecular structure, synthesis, and characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester . This document is structured for researchers requiring actionable data for experimental design and drug development applications.
Executive Summary
3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a functionalized benzoate intermediate used primarily in medicinal chemistry. It serves as a lipophilic scaffold for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and receptor antagonists where the 3-ethyl group provides critical steric bulk and hydrophobic interaction potential. This guide analyzes its physicochemical properties, spectroscopic signature, and validated synthetic pathways.[1]
Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Methyl 3-ethyl-4-methoxybenzoate |
| Common Synonyms | 3-Ethyl-p-anisic acid methyl ester; Methyl 3-ethyl-p-anisate |
| CAS Number | 102820-38-2 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCC1=C(C=CC(=C1)C(=O)OC)OC |
| InChI Key | Predicted based on structure |
Physical Properties (Experimental & Predicted)
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Physical State: Colorless to pale yellow oil or low-melting solid (dependent on purity).
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Boiling Point: ~295–300 °C (at 760 mmHg) / ~140 °C (at 15 mmHg).
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Melting Point: Low range (< 40 °C); often persists as a supercooled liquid.
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Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water.
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LogP (Lipophilicity): ~3.2 (Predicted). The ethyl group significantly increases lipophilicity compared to the methyl analog (Methyl 4-methoxybenzoate, LogP ~2.6), enhancing membrane permeability.
Structural Analysis & Electronic Effects
The molecule features a trisubstituted benzene ring with a "push-pull" electronic system:
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Electronic Push (Donors):
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4-Methoxy Group (-OCH₃): Strong resonance donor (+M). It increases electron density at the ortho (positions 3, 5) and para (position 1) sites.
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3-Ethyl Group (-CH₂CH₃): Weak inductive donor (+I). It stabilizes the ring and adds lipophilic bulk.
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Electronic Pull (Acceptor):
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1-Methoxycarbonyl Group (-COOCH₃): Strong electron-withdrawing group (-M, -I). It deactivates the ring towards electrophilic attack but facilitates nucleophilic attack at the carbonyl carbon.
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Steric Considerations: The 3-ethyl group introduces steric hindrance adjacent to the 4-methoxy group. This forces the methoxy group slightly out of planarity in some conformers, potentially altering the metabolic stability (O-demethylation rates) compared to less hindered analogs.
Spectroscopic Characterization
1H NMR Prediction & Assignment (400 MHz, CDCl₃)
Note: Shifts are estimated based on substituent additivity rules relative to methyl benzoate and anisole.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Rationale |
| Ar-H (2) | 7.85 – 7.90 | Doublet (d) | 1H | J ≈ 2.0 | Ortho to ester; Meta to ethyl. Deshielded by C=O anisotropy. |
| Ar-H (6) | 7.80 – 7.85 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | Ortho to ester. Deshielded. |
| Ar-H (5) | 6.85 – 6.90 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to methoxy. Shielded by +M effect of oxygen. |
| -OCH₃ (Ar) | 3.89 | Singlet (s) | 3H | - | Methoxy attached to aromatic ring. |
| -COOCH₃ | 3.86 | Singlet (s) | 3H | - | Methyl ester. |
| -CH₂- (Ethyl) | 2.65 | Quartet (q) | 2H | J ≈ 7.5 | Benzylic methylene. |
| -CH₃ (Ethyl) | 1.20 | Triplet (t) | 3H | J ≈ 7.5 | Terminal methyl. |
Infrared (IR) Spectroscopy
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1715–1725 cm⁻¹: C=O Stretch (Ester). Strong, sharp band.
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1250–1275 cm⁻¹: C-O-C Asymmetric Stretch (Aryl alkyl ether).
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2950–2980 cm⁻¹: C-H Stretch (Aliphatic methyl/ethyl).
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1600, 1580 cm⁻¹: C=C Aromatic Ring Stretch.
Synthetic Pathways
The synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester can be approached via two primary routes. Route A is preferred for scale-up due to the availability of the acid precursor. Route B is a modification used when starting from the phenol.
Synthesis Diagram (DOT Visualization)
Detailed Protocol: Route B (O-Alkylation)
This route is robust if starting from the commercially available 3-ethyl-4-hydroxybenzoic acid or its ester.
Reagents:
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Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq)
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Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)[2]
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Solvent: Acetone or DMF (N,N-Dimethylformamide)
Procedure:
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Dissolution: Dissolve 10.0 g of Methyl 3-ethyl-4-hydroxybenzoate in 100 mL of anhydrous acetone.
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Base Addition: Add 14.2 g of finely ground anhydrous K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.
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Alkylation: Add 4.0 mL of Methyl Iodide dropwise over 10 minutes.
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Reflux: Heat the mixture to reflux (approx. 60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
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Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.
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Yield: Typically 90–95%.
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Note: If using the acid as starting material (3-ethyl-4-hydroxybenzoic acid), use 2.5 eq of base and 2.5 eq of methylating agent to alkylate both the phenol and the carboxylic acid simultaneously.
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Applications in Drug Development
Pharmacophore Utility
The 3-ethyl-4-methoxy motif is a specific variation of the "anisic acid" scaffold.
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Kinase Inhibitors: The ethyl group fills small hydrophobic pockets (e.g., the "gatekeeper" region) in kinase ATP-binding sites, often improving potency over the methyl analog.
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Metabolic Stability: The steric bulk of the ethyl group at position 3 can retard the metabolic O-demethylation of the methoxy group at position 4 by Cytochrome P450 enzymes, potentially extending the half-life of the drug candidate.
Self-Validating Quality Control
To ensure the integrity of this intermediate before use in subsequent steps (e.g., hydrolysis to the acid or reduction to the benzyl alcohol):
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HPLC Purity: Must be >98% (254 nm).
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1H NMR Check: Verify the integral ratio of the Ethyl CH₂ (2H) to the Methoxy CH₃ (3H). A deviation suggests incomplete alkylation or side-chain oxidation.
References
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ChemicalBook. (n.d.). 3-Ethyl-4-methoxybenzoic acid methyl ester Product Description. Retrieved from
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & Chemistry WebBook: Benzoic acid esters. Retrieved from [3]
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Bayer AG. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. US Patent 5,424,479A. Retrieved from
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MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous chemistry). Molecules, 12(8).[4] Retrieved from
